N-d-Biotinyl-7-amino-4-methylcoumarin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

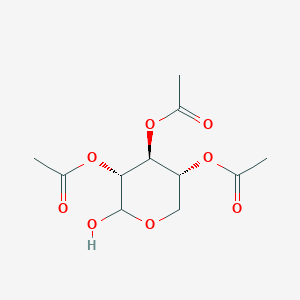

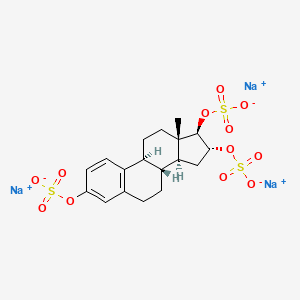

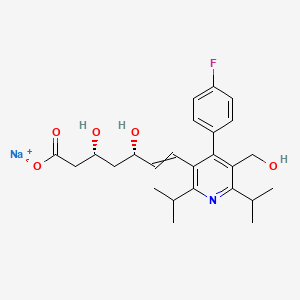

N-d-Biotinyl-7-amino-4-methylcoumarin (N-d-BAMC) is a fluorescent dye that is used in a variety of scientific research applications. It is a water-soluble derivative of coumarin, a naturally occurring coumarin derivative. N-d-BAMC is used in a wide range of applications, including cell biology, biochemistry, and pharmacology. It has been used as a fluorescent label for proteins, lipids, and other molecules. It is also used in the detection of proteins, nucleic acids, and other biological molecules.

科学的研究の応用

Fluorigenic Substrate for Biotinidase Activity

“N-d-Biotinyl-7-amino-4-methylcoumarin” has been synthesized as a novel fluorigenic substrate for the determination of biotinidase activity . This substrate was used for measuring the enzyme activity in plasma of normal and biotinidase deficient patients . The methodology used here should be applicable to other biological fluids and homogenates to detect biotinidase deficiency .

Diagnostic Tool for Biotinidase Deficiency

The compound can be used as a diagnostic tool for biotinidase deficiency. Biotinidase deficiency is a disorder that interferes with the body’s ability to use biotin, a vitamin that helps convert certain substances into energy. By using “N-d-Biotinyl-7-amino-4-methylcoumarin” as a substrate, researchers can measure the activity of biotinidase in a patient’s plasma and diagnose the deficiency .

Research Tool in Synthetic Chemistry

“N-d-Biotinyl-7-amino-4-methylcoumarin” is available from Synthetic Chemistry Reference Tools as a certified reference material for highly accurate and reliable data analysis . It can be used in various research applications in synthetic chemistry.

Fluorescent Probes

The compound can be used as a fluorescent probe in chemical biology . Fluorescent probes are molecules that absorb light at a certain wavelength and then re-emit light at a longer wavelength. They are used in many areas of biological research to visualize and track certain biological processes.

Enzyme Substrate

“N-d-Biotinyl-7-amino-4-methylcoumarin” can be used as an enzyme substrate in various titration reagents . Enzyme substrates are molecules upon which enzymes act. By using this compound as a substrate, researchers can study the activity of specific enzymes.

Biotinylation Reagents

The compound can be used in biotinylation reagents . Biotin-labeled peptides have many important applications in immunology and histochemistry, such as affinity purification and FRET-based flow cytometry, solid-phase immunoassays, and receptor localization . These applications exploit the high affinity of streptavidin and avidin for biotin .

作用機序

Target of Action

The primary target of N-d-Biotinyl-7-amino-4-methylcoumarin is the enzyme biotinidase . Biotinidase plays a crucial role in the recycling of biotin, a vitamin that is essential for various metabolic processes.

Mode of Action

N-d-Biotinyl-7-amino-4-methylcoumarin acts as a fluorigenic substrate for biotinidase . When biotinidase acts on this compound, it results in a fluorescent product that can be detected and measured. This allows for the determination of biotinidase activity in various biological samples .

Biochemical Pathways

The action of N-d-Biotinyl-7-amino-4-methylcoumarin is primarily involved in the biotin metabolism pathway . By acting as a substrate for biotinidase, it aids in the measurement of biotinidase activity, which is crucial for the recycling of biotin in the body .

Pharmacokinetics

As a substrate for an enzyme that operates in plasma and other biological fluids , it can be inferred that it is well-absorbed and distributed in the body to reach its target sites.

Result of Action

The action of N-d-Biotinyl-7-amino-4-methylcoumarin results in the production of a fluorescent product that can be measured . This allows for the determination of biotinidase activity, which is crucial for diagnosing biotinidase deficiency, a metabolic disorder that prevents the body from properly utilizing biotin .

特性

IUPAC Name |

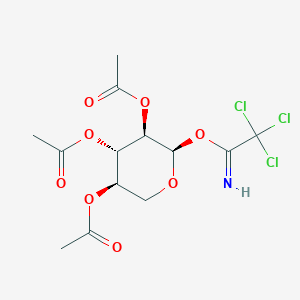

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-(4-methyl-2-oxochromen-7-yl)pentanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4S/c1-11-8-18(25)27-15-9-12(6-7-13(11)15)21-17(24)5-3-2-4-16-19-14(10-28-16)22-20(26)23-19/h6-9,14,16,19H,2-5,10H2,1H3,(H,21,24)(H2,22,23,26)/t14-,16-,19-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQYSEURIFUZXSJ-QOKNQOGYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCCC3C4C(CS3)NC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)CCCC[C@H]3[C@@H]4[C@H](CS3)NC(=O)N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-d-Biotinyl-7-amino-4-methylcoumarin | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S,4aS,8aS)-2-[(2R,3R)-3-Amino-2-hydroxy-4-(phenylthio)butyl]-N-(1,1-dimethylethyl)decahydro-3-isoquinolinecarboxamide](/img/structure/B1140121.png)